Diflunisal

概要

説明

ジフルニサルは、サリチル酸誘導体である非ステロイド系抗炎症薬(NSAID)です。 1971年にメルク・シャープ&ドホームによって開発され、主に鎮痛と抗炎症の特性のために使用されています 。 ジフルニサルは、軽度から中等度の痛み、炎症、変形性関節症、関節リウマチの治療に一般的に使用されています .

準備方法

合成経路と反応条件

ジフルニサルは、さまざまな方法で合成できます。一般的な方法の1つは、パラジウム触媒を使用する鈴木カップリング反応です。この方法では、2,4-ジフルオロフェニルボロン酸と5-ハロサリチル酸が原料として使用されます。 反応は、相間移動触媒を添加して、アルカリ性条件下で有機溶媒中で実施されます 。 別の方法には、高純度と良好な収率が得られることが示されているパラジウム-ジアミン錯体を使用するワンステップ合成が含まれます .

工業的生産方法

ジフルニサルの工業的生産には、そのシンプルさと効率性のために、通常、鈴木クロスカップリング反応が用いられます。 この方法は、高収率と高純度が得られるため、大規模生産に適しています .

化学反応の分析

反応の種類

ジフルニサルは、次のようなさまざまな化学反応を起こします。

酸化: ジフルニサルは、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

還元: 還元反応は、ジフルニサルに存在する官能基を修飾するために使用できます。

置換: ジフルニサルは、特に芳香環上のフッ素原子を含む置換反応を起こす可能性があります。

一般的な試薬と条件

ジフルニサルを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびパラジウム錯体などのさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物と実施される特定の反応によって異なります .

生成される主な生成物

ジフルニサルの反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される可能性があり、置換反応ではフッ素原子が他の官能基に置き換えられる可能性があります .

科学研究の応用

ジフルニサルは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Pain Management and Anti-Inflammatory Uses

Diflunisal is commonly prescribed for:

- Rheumatoid Arthritis : It helps reduce inflammation and pain associated with this autoimmune condition.

- Osteoarthritis : The drug alleviates joint pain and improves mobility.

- Dysmenorrhea : It is effective in managing menstrual pain.

Anticancer Properties

Recent studies have highlighted this compound's potential in oncology:

- Colon Cancer : Research indicates that this compound may exhibit anticancer activity, contributing to the treatment of colon cancer by inhibiting tumor growth and promoting apoptosis in cancer cells .

- Amyloid Polyneuropathy : this compound has been investigated for its efficacy in treating transthyretin amyloidosis, a condition characterized by the accumulation of amyloid proteins that can damage organs .

Neurological Applications

This compound's neuroprotective effects have garnered attention:

- Alzheimer's Disease : Studies have shown that this compound is associated with a decreased incidence of Alzheimer's disease, demonstrating neuroprotective efficacy in animal models . Its mechanism involves stabilizing proteins that are implicated in neurodegenerative processes.

- Hearing Protection : Research from Rice University indicates that this compound may block the action of prestin, a protein vital for hearing, suggesting potential applications in hearing preservation strategies .

Targeted Drug Delivery Systems

Innovative delivery methods have been developed to enhance the effectiveness of this compound:

- Nanoparticle Systems : this compound-loaded nanoparticles have been designed to deliver the drug directly to target tissues, improving therapeutic outcomes while minimizing side effects. These systems have shown promise in treating infections and reducing inflammation without gastrointestinal complications .

Table 1: Summary of Clinical Applications and Findings

Safety and Efficacy Considerations

While this compound shows promise across various applications, safety profiles must be carefully considered:

- In studies comparing this compound to tafamidis for treating transthyretin cardiac amyloidosis, this compound was found to be a less expensive alternative but with a potentially less favorable safety profile .

- Ongoing research is necessary to fully understand the long-term effects and optimal dosing strategies for new applications.

作用機序

ジフルニサルは、炎症と痛みに関与するホルモンであるプロスタグランジンの産生を阻害することでその効果を発揮します。 これは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することによって達成されます 。 さらに、ジフルニサルは、炎症と細胞増殖に関与するタンパク質のレベルを制御するエピジェネティックレギュレーターであるp300とCREB結合タンパク質(CBP)を阻害することが明らかになっています .

類似の化合物との比較

ジフルニサルは、アスピリン(アセチルサリチル酸)、イブプロフェン、ナプロキセンなどの他のNSAIDと似ています。それには独自の機能があります。

血漿半減期の延長: ジフルニサルは、他のNSAIDと比較して血漿半減期が長く、これは慢性投与の場合、1日当たりの投与回数が少なくて済むことを意味します.

構造上の違い: ジフルニサルは、アスピリンとは異なり、炭素1にジフルオロフェニル置換基があり、炭素4の位置にO-アセチル基がありません.

類似の化合物のリスト

- アスピリン(アセチルサリチル酸)

- イブプロフェン

- ナプロキセン

- フルルビプロフェン

- フェンブフェン

ジフルニサルの長血漿半減期や特定の構造上の違いなどの独自の特性は、痛みと炎症の治療における貴重な化合物となっています .

類似化合物との比較

Diflunisal is similar to other NSAIDs, such as aspirin (acetylsalicylic acid), ibuprofen, and naproxen. it has some unique features:

Long Plasma Half-Life: This compound has a longer plasma half-life compared to other NSAIDs, which means it requires fewer doses per day for chronic administration.

Structural Differences: This compound differs from aspirin in that it has a difluorophenyl substituent at carbon 1 and lacks the 0-acetyl group at the carbon 4 position.

List of Similar Compounds

- Aspirin (acetylsalicylic acid)

- Ibuprofen

- Naproxen

- Flurbiprofen

- Fenbufen

This compound’s unique properties, such as its long plasma half-life and specific structural differences, make it a valuable compound in the treatment of pain and inflammation .

生物活性

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific conditions, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenases (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. However, recent studies have revealed additional mechanisms that contribute to its therapeutic effects:

- Inhibition of CBP/p300 : this compound has been shown to inhibit the acetyltransferase activity of CBP/p300, proteins involved in gene expression regulation. This inhibition leads to decreased acetylation of histones and non-histone proteins, affecting cellular processes such as inflammation and tumor growth. In vitro studies demonstrated that this compound suppressed the growth of leukemia cell lines dependent on p300 activity, indicating a potential role in cancer treatment .

- Stabilization of Transthyretin : this compound has been found to stabilize transthyretin (TTR), a protein implicated in amyloidosis. By stabilizing TTR, this compound may delay the progression of related neurological symptoms in patients with hereditary transthyretin amyloidosis (ATTRv) .

1. Transthyretin Cardiac Amyloidosis (ATTR-CA)

A study involving patients with ATTR-CA indicated that treatment with this compound resulted in lower mortality rates compared to untreated controls. The median follow-up was 3.2 years, during which 40% of patients discontinued treatment due to adverse effects, primarily renal function deterioration . The findings suggest that this compound may be a viable alternative for patients who cannot access more expensive treatments like tafamidis.

| Parameter | This compound Group (n=35) | Control Group (n=87) |

|---|---|---|

| Mortality Rate | Lower | Higher |

| Treatment Discontinuation | 40% due to adverse effects | N/A |

| Common Adverse Effects | Renal function decline | N/A |

2. Familial Amyloid Polyneuropathy

In a clinical trial assessing this compound's efficacy for familial amyloid polyneuropathy, patients receiving this compound showed a significant reduction in neurological impairment progression compared to placebo. The study reported improved quality of life metrics among those treated with this compound .

| Outcome | This compound Group | Placebo Group |

|---|---|---|

| Neurological Stability | 29.7% | 9.4% |

| Mean SF-36 Mental Score Change | +3.7 | -1.1 |

Case Studies

Case Study: In Vivo Tumor Reduction

In an experimental model using SCID mice inoculated with leukemia cells, this compound was administered at doses of 50 or 100 mg/kg daily. Results showed a dose-dependent reduction in tumor volume after three weeks, with significant differences observed compared to vehicle-treated controls . This highlights this compound's potential as an adjunctive therapy in cancer treatment.

Safety Profile and Considerations

While this compound shows promise in various therapeutic areas, its safety profile must be carefully considered. Common adverse effects include renal impairment and gastrointestinal issues, necessitating close monitoring during treatment . The risk-benefit ratio should be assessed on an individual basis, particularly for patients with pre-existing conditions.

特性

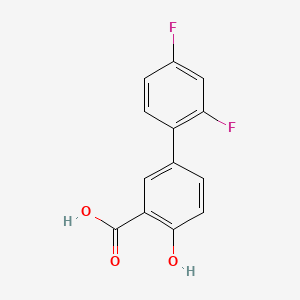

IUPAC Name |

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFGZXOMWLGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022932 | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22494-42-4 | |

| Record name | Diflunisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diflunisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diflunisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflunisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUNISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210-211, 210 - 221 °C | |

| Record name | Diflunisal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflunisal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diflunisal exert its anti-inflammatory and analgesic effects?

A1: this compound primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thus exerting its anti-inflammatory and analgesic effects. [, , , , ]

Q2: Does this compound affect transthyretin (TTR) in any way?

A2: Yes, this compound has been shown to bind to TTR and stabilize its tetrameric structure. [, , , , , ] This stabilization is thought to prevent the dissociation of TTR tetramers into monomers, a process implicated in the formation of amyloid fibrils associated with familial amyloid polyneuropathy (FAP). [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H8F2O3. Its molecular weight is 250.19 g/mol. [, , ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, researchers have used fluorescence spectroscopy to study the interaction of this compound with cyclodextrin and lysozyme. [] Additionally, a spectrofluorimetric method was developed and validated for the determination of this compound and its impurities. []

Q5: How stable is this compound in different formulations?

A5: Research indicates that this compound exhibits high stability in a 2% oral ointment formulation stored at room temperature for over 100 days. [] This suggests its suitability for topical applications.

Q6: Does this compound possess any catalytic properties?

A6: Based on the provided research articles, there's no evidence suggesting that this compound exhibits catalytic properties. Its primary mechanisms of action revolve around COX inhibition and TTR stabilization.

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular dynamics simulations have been employed to understand the interaction of this compound with cyclodextrin and lysozyme, providing insights into its binding behavior and potential for drug delivery applications. []

Q8: How does the structure of this compound contribute to its long duration of action?

A8: this compound's lipophilic nature, attributed to its difluorophenyl group, contributes to its long duration of action. [, , , ] This property influences its absorption, distribution, and metabolism, leading to a prolonged presence in the body.

Q9: How does the formulation of this compound affect its bioavailability?

A9: Studies have shown that buffering the gastric environment with sodium bicarbonate can enhance the absorption and bioavailability of this compound in humans. [, ] This suggests that formulation strategies targeting gastric pH can significantly impact its efficacy.

Q10: How does the use of this compound in research align with SHE regulations?

A10: While the provided articles don't explicitly address SHE regulations related to this compound, researchers must adhere to all applicable guidelines for handling, storage, and disposal of the compound. It is crucial to prioritize researcher safety and minimize environmental impact.

Q11: How is this compound metabolized and excreted from the body?

A11: this compound is primarily metabolized in the liver through glucuronidation, forming ester and ether glucuronides. [, , , , , , ] These metabolites are then predominantly excreted in the urine. [, , , , ]

Q12: Does renal insufficiency affect the pharmacokinetics of this compound?

A12: Yes, renal insufficiency can significantly affect this compound pharmacokinetics. Studies indicate that this compound's half-life is prolonged in individuals with renal insufficiency, likely due to reduced biotransformation and excretion of its glucuronide conjugates. [, ]

Q13: Does this compound interact with other drugs at the level of metabolism?

A13: Yes, this compound has been shown to interact with other drugs that undergo glucuronidation, such as indomethacin and triamterene. [, ] This interaction may lead to increased plasma concentrations of the co-administered drugs.

Q14: Has the efficacy of this compound been evaluated in animal models of pain?

A14: Yes, preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of pain, such as the Randall-Selitto paw pressure test. [, ]

Q15: What is the evidence for the clinical efficacy of this compound in treating pain?

A15: Clinical trials have confirmed the analgesic efficacy of this compound in various pain conditions, including postoperative pain and pain associated with osteoarthritis. [, , , , ]

Q16: Is there evidence that this compound can slow the progression of FAP?

A16: Yes, a randomized controlled trial demonstrated that this compound can slow the progression of polyneuropathy and improve quality of life in patients with FAP. [] This effect is thought to be mediated by its ability to stabilize TTR tetramers.

Q17: Is there any known resistance to this compound?

A17: The provided research articles do not mention any specific resistance mechanisms to this compound.

Q18: Are there any strategies to improve the delivery of this compound to specific targets?

A18: Research exploring the interaction of this compound with cyclodextrins suggests potential for developing drug delivery systems that enhance its solubility and bioavailability. [] These systems could potentially improve its targeting to specific tissues.

Q19: Have any biomarkers been identified to predict the efficacy of this compound in treating FAP?

A19: While the research articles provided do not identify specific biomarkers for predicting this compound efficacy in FAP, monitoring serum TTR concentration and stability may be useful in assessing treatment response. [, ]

Q20: What analytical methods are used to measure this compound concentrations?

A20: Several analytical methods have been developed for the quantification of this compound and its metabolites, including:

- High-performance liquid chromatography (HPLC): This method has been widely used for simultaneous quantification of this compound and its metabolites in various biological matrices. [, , , , , ]

- Spectrofluorimetry: This technique offers a sensitive and specific approach for determining this compound and its impurities. []

Q21: How does the solubility of this compound affect its absorption and bioavailability?

A21: this compound's low solubility in aqueous environments can limit its dissolution rate and, consequently, its absorption and bioavailability. [, ] Formulation strategies, such as co-administration with buffering agents or complexation with cyclodextrins, can enhance its solubility and improve its therapeutic efficacy. [, , ]

Q22: How are the analytical methods for this compound validated?

A22: The development and validation of analytical methods for this compound typically follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Validation procedures ensure the accuracy, precision, specificity, and reliability of the analytical methods used for quantifying this compound and its metabolites in various matrices.

Q23: What measures are taken to ensure the quality of this compound during manufacturing?

A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the manufacturing process of this compound. These measures ensure the identity, purity, potency, and safety of the final product.

Q24: Is there evidence of this compound inducing immune responses?

A24: While this compound is generally well-tolerated, there have been rare reports of hypersensitivity reactions, suggesting potential immunogenicity in susceptible individuals. []

Q25: Does this compound induce or inhibit drug-metabolizing enzymes?

A25: Research on the metabolism of this compound primarily focuses on its glucuronidation pathway. While the provided articles do not provide evidence for its direct induction or inhibition of other drug-metabolizing enzymes, this aspect requires further investigation, especially when considering potential drug-drug interactions.

Q26: What are the alternatives to this compound for treating pain and FAP?

A26: Several alternative analgesics and anti-inflammatory drugs are available, including other NSAIDs and non-NSAID options. [, , ] For FAP, new therapeutic agents, such as tafamidis, are emerging as potential alternatives to this compound. [] The choice of treatment depends on various factors, including the patient's individual needs and the potential risks and benefits of each option.

Q27: Are there specific guidelines for recycling or disposing of this compound?

A27: Proper disposal of unused medications, including this compound, is crucial to minimize environmental contamination. While specific recycling programs for pharmaceuticals might not be widely available, consulting local guidelines and recommendations for safe drug disposal is essential.

Q28: What research infrastructure and resources are essential for studying this compound?

A28: Research on this compound benefits from various resources and infrastructure, including:

- Analytical equipment: HPLC systems and spectrofluorimeters are crucial for quantifying this compound and its metabolites. [, , , , , , ]

- In vitro and in vivo models: Cell lines, isolated organ preparations, and animal models are essential for investigating its mechanisms of action, efficacy, and safety. [, , , , , , , , , ]

- Clinical research facilities: Conducting clinical trials requires specialized facilities and expertise to evaluate this compound's efficacy and safety in human subjects. [, , , , ]

Q29: When was this compound discovered, and what were the key milestones in its development?

A29: this compound was discovered through research conducted between 1962 and 1971, with the goal of developing a safer and more effective salicylate-based analgesic and anti-inflammatory drug. [] Key milestones in its development include its synthesis, preclinical evaluation, and subsequent clinical trials demonstrating its efficacy in treating pain and FAP. [, , , , , , ]

Q30: How has research on this compound fostered cross-disciplinary collaborations?

A30: this compound's unique pharmacological profile has stimulated collaborations between researchers from various disciplines, including:

- Medicinal chemistry: Synthesizing and characterizing this compound and its derivatives require expertise in synthetic chemistry and analytical techniques. [, ]

- Pharmacology and toxicology: Understanding its mechanisms of action, pharmacokinetics, safety profile, and potential drug interactions involves collaboration between pharmacologists and toxicologists. [, , , , , , , ]

- Clinical medicine: Conducting clinical trials and evaluating the efficacy and safety of this compound in patients necessitates collaboration between clinicians, clinical pharmacologists, and biostatisticians. [, , , , ]

- Biophysics and computational chemistry: Investigating the interaction of this compound with its targets, such as TTR, involves biophysical techniques and molecular modeling approaches, bridging the gap between structural biology and drug discovery. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。